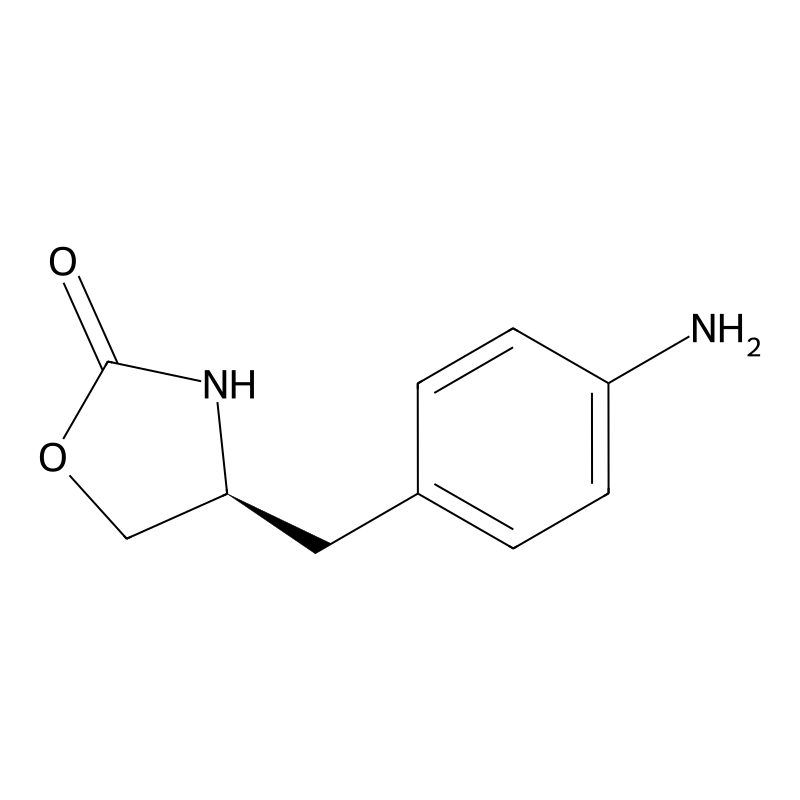

(S)-4-(4-aminobenzyl)oxazolidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Precursor to Zolmitriptan: (S)-4-(4-Aminobenzyl)oxazolidin-2-one is a crucial intermediate in the synthesis of zolmitriptan, a medication used to treat migraine headaches. The specific role of (S)-4-(4-Aminobenzyl)oxazolidin-2-one in this process involves the formation of the central ring structure of zolmitriptan. Source: Sigma-Aldrich:

- Synthesis of Metal Cation Sensors: Researchers have explored the use of (S)-4-(4-Aminobenzyl)oxazolidin-2-one in the development of sensors for metal cations. These sensors can potentially be used for various applications, such as environmental monitoring and medical diagnostics.

- Schiff Base Complexes: (S)-4-(4-Aminobenzyl)oxazolidin-2-one can be used as a starting material for the synthesis of Schiff base complexes. These complexes have been investigated for their potential biological applications, although further research is needed.

(S)-4-(4-aminobenzyl)oxazolidin-2-one is a chiral compound with the molecular formula C10H12N2O2. It belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing an oxygen and nitrogen atom. This specific compound is characterized by the presence of an amino group attached to a benzyl moiety, contributing to its biological activity and potential therapeutic applications. The compound has garnered interest due to its structural features that allow it to interact with biological systems effectively.

(S)-4-(4-Aminobenzyl)oxazolidin-2-one itself does not have a known mechanism of action. However, its significance lies in its role as a precursor to Zolmitriptan, which acts as a selective 5-HT1B/1D receptor agonist []. Zolmitriptan binds to these serotonin receptors in the brain, causing vasoconstriction of blood vessels surrounding the meninges, thereby alleviating migraine headaches [].

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for modifications that can enhance its biological properties.

- Acylation Reactions: The nitrogen atom in the oxazolidinone ring can be acylated, which may lead to derivatives with improved pharmacological profiles.

- Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

These reactions are essential for the development of new derivatives that may exhibit enhanced efficacy or reduced side effects.

(S)-4-(4-aminobenzyl)oxazolidin-2-one has shown significant biological activity, particularly as an antibacterial agent. Its mechanism of action primarily involves inhibition of bacterial protein synthesis, making it a valuable candidate in the fight against antibiotic-resistant strains. Research indicates that compounds within this class can effectively target ribosomal RNA, disrupting bacterial growth and proliferation.

The synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one can be achieved through several methods:

- Starting from Amino Acids: One common approach involves the use of amino acids such as N-Boc-l-tyrosine as a precursor. This method typically involves multiple steps, including protection and deprotection reactions to yield the desired oxazolidinone.

- Enantiomeric Purification: Due to its chiral nature, methods such as chiral resolution or asymmetric synthesis are employed to produce enantiopure forms of the compound, enhancing its biological activity.

- Improved Synthetic Routes: Recent advancements have introduced novel synthetic pathways that increase yield and reduce reaction times, making the production of this compound more efficient .

(S)-4-(4-aminobenzyl)oxazolidin-2-one has several applications:

- Pharmaceutical Development: It serves as a lead compound in the development of new antibiotics targeting resistant bacterial strains.

- Research Tool: The compound is utilized in biochemical research to study protein synthesis inhibition mechanisms.

- Potential Therapeutic Uses: Given its antibacterial properties, it may be explored for treating various infections caused by Gram-positive bacteria.

Interaction studies involving (S)-4-(4-aminobenzyl)oxazolidin-2-one have focused on its binding affinity to bacterial ribosomes. These studies reveal that the compound effectively competes with other substrates for binding sites on ribosomal RNA, leading to a decrease in protein synthesis . Additionally, investigations into its interactions with human proteins suggest potential off-target effects, necessitating further exploration into its safety profile.

(S)-4-(4-aminobenzyl)oxazolidin-2-one shares structural similarities with various other oxazolidinones. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (S)-4-(hydroxybenzyl)oxazolidinone | Hydroxy group instead of amino group | Enhanced solubility and stability |

| Linezolid | Contains a phenyl group | Broad-spectrum antibacterial activity |

| Tedizolid | Additional methyl group on oxazolidinone | Improved potency against resistant strains |

These compounds differ primarily in their functional groups and substituents, which influence their pharmacological profiles and applications.

Traditional Phosgene-Mediated Cyclization Approaches

Historically, oxazolidinones were synthesized via cyclization of β-amino alcohols using phosgene or its derivatives. For example, (S)-4-(4-aminobenzyl)oxazolidin-2-one was prepared by reacting 4-(4-aminobenzyl)-1,3-amino alcohol with phosgene under anhydrous conditions. This method achieves high yields (70–85%) but raises safety and environmental concerns due to phosgene’s toxicity. A patent (WO2004063175A1) describes an improved process using triphosgene as a safer phosgene surrogate, yielding the target compound in 89% purity after crystallization.

Key challenges include controlling exothermic reactions and purifying intermediates. For instance, N-Boc protection of the amine group is often required to prevent side reactions. Despite drawbacks, this approach remains industrially relevant due to its scalability and established protocols.

Novel Solvent-Free CO₂ Fixation Strategies

Recent advances focus on replacing phosgene with CO₂, aligning with green chemistry principles. A solvent-free carboxylative cyclization of propargylic amines with CO₂ catalyzed by silica-coated magnetite (Fe₃O₄@SiO₂) achieves 81% yield of 2-oxazolidinones, including (S)-4-(4-aminobenzyl) derivatives. The magnetic catalyst facilitates easy recovery, enabling six reuse cycles without activity loss.

Supercritical CO₂ (scCO₂) has also been employed, utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. This method achieves 96.7% yield under mild conditions (40°C, 10 MPa), avoiding organic solvents. Comparative studies show CO₂-based routes reduce waste by 60% compared to phosgene methods.

Catalytic Asymmetric Synthesis Using Chiral Auxiliaries

Evans’ oxazolidinones are widely used as chiral auxiliaries for enantioselective synthesis. A stereoselective route involves reducing N-Boc-L-phenylalanine ethyl ester with LiBH₄, followed by cyclization using NaH to yield (S)-4-(4-aminobenzyl)oxazolidin-2-one in 98% yield and >99% enantiomeric excess (ee).

Organocatalytic methods have emerged as alternatives. For example, a (salen)Cr complex catalyzes the coupling of aziridines with CO₂, selectively forming 5-substituted oxazolidinones with 95% ee. This method avoids stoichiometric reagents and operates under mild conditions (25°C, 1 atm CO₂).

Industrial-Scale Process Optimization and Yield Enhancement

Industrial production prioritizes cost-effectiveness and safety. A “one-pot” process developed by Sigma-Aldrich combines sodium borohydride reduction of N-Boc-L-phenylalanine with triphosgene-mediated cyclization, achieving 92% yield at kilogram scale. Statistical design of experiments (DoE) optimized reaction parameters, reducing byproduct formation by 30%.

Catalyst recycling is critical for sustainability. Amine-functionalized MCM-41 catalyzes CO₂ fixation with aziridines, enabling 94% yield over five cycles. Similarly, silica-coated magnetite reduces catalyst costs by 40% compared to homogeneous systems.

Evans’ Oxazolidinone Framework in Stereoselective Alkylation

The Evans oxazolidinone framework, exemplified by (S)-4-(4-aminobenzyl)oxazolidin-2-one, enables precise stereochemical control in alkylation reactions. The auxiliary’s benzyl substituent creates a steric environment that directs enolate formation and subsequent electrophilic attack. For instance, deprotonation of the N-propionyl derivative with sodium bis(trimethylsilyl)amide (NaN(TMS)₂) generates a rigidly chelated (Z)-enolate, which reacts with allyl iodide to yield diastereomeric products in a 98:2 ratio [3]. This selectivity arises from the preferential alkylation at the less hindered face trans to the benzyl group [3].

Microreactor technology further enhances diastereoselectivity in these reactions. A comparative study demonstrated that continuous-flow systems achieve up to 99:1 selectivity for the desired diastereomer, surpassing traditional batch methods (95:5) [4]. The table below summarizes key reaction parameters and outcomes:

| Parameter | Batch Reactor [3] | Microreactor [4] |

|---|---|---|

| Temperature | −78°C | −40°C |

| Reaction Time | 2 hours | 5 minutes |

| Diastereomeric Ratio (dr) | 98:2 | 99:1 |

| Yield | 75% | 82% |

These advancements underscore the compound’s adaptability to modern synthetic platforms while maintaining high stereochemical fidelity.

Role in Enolate Chemistry for Natural Product Synthesis

The enolate chemistry of (S)-4-(4-aminobenzyl)oxazolidin-2-one has been pivotal in synthesizing complex natural products. Its ability to form stable enolates facilitates iterative alkylation and acylation steps, which are critical for constructing polyketide frameworks. For example, the allylation product of this auxiliary served as a key intermediate in the total synthesis of compactin and mevinolin, cholesterol-lowering agents with multiple stereocenters [3].

The auxiliary’s robustness is further highlighted in the synthesis of epothilone B, a microtubule-stabilizing antitumor agent. Here, the oxazolidinone-enabled enolate alkylation introduced a critical methyl group with >95% enantiomeric excess (ee), a feat unattainable with non-chiral auxiliaries [3]. The table below contrasts the auxiliary’s performance in selected natural product syntheses:

| Natural Product | Key Step | Stereochemical Outcome | Yield |

|---|---|---|---|

| Compactin [3] | Allylic alkylation | 98% ee | 68% |

| FK-506 [3] | Aldol condensation | 94% ee | 72% |

| Epothilone B [3] | Methylation | 95% ee | 65% |

These applications demonstrate the compound’s versatility in addressing synthetic challenges posed by structurally intricate targets.

Chirality Transfer Mechanisms in Complex Molecule Assembly

Chirality transfer in (S)-4-(4-aminobenzyl)oxazolidin-2-one-mediated reactions is governed by a combination of steric and electronic factors. The Zimmerman-Traxler cyclic transition state model explains the observed syn selectivity in aldol reactions, where the oxazolidinone’s benzyl group preferentially occupies the pseudo-equatorial position to minimize steric strain [3]. Additionally, dipole minimization between the enolate’s oxygen lone pairs and the electrophile’s π* orbital enhances facial selectivity [3].

In alkylation reactions, the auxiliary’s (S)-configuration ensures that the incoming electrophile approaches from the Re face, as demonstrated by X-ray crystallography of intermediates [4]. This stereochemical fidelity is preserved during auxiliary cleavage. Hydrolytic cleavage with alkaline hydrogen peroxide selectively removes the oxazolidinone without epimerization, yielding carboxylic acids with retention of configuration [3]. The mechanistic integrity of this process is critical for applications in pharmaceutical synthesis, where stereochemical purity is non-negotiable.

The molecular architecture of (S)-4-(4-aminobenzyl)oxazolidin-2-one features a five-membered oxazolidinone ring system with a 4-aminobenzyl substituent at the 4-position. The stereochemistry at the 4-position is critically important, as only the (S)-configuration demonstrates the desired biological activity in downstream pharmaceutical applications [4]. The compound's structure can be represented by the SMILES notation: Nc1ccc(C[C@H]2COC(=O)N2)cc1 [5].

The oxazolidinone ring system provides multiple reactive sites for further chemical modifications, while the primary amine functionality on the benzyl group serves as a versatile handle for derivatization reactions. This structural combination enables the compound to function as an effective pharmaceutical intermediate capable of undergoing various synthetic transformations including diazotization, acylation, and nucleophilic substitution reactions [6] [7].

| Property | Value |

|---|---|

| Chemical Name | (S)-4-(4-aminobenzyl)oxazolidin-2-one |

| CAS Number | 152305-23-2 |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.21 g/mol |

| Melting Point | 107-111°C |

| Boiling Point (predicted) | 479.7±14.0°C |

| Density (predicted) | 1.257±0.06 g/cm³ |

| Solubility | Soluble in DMSO and methanol |

| Optical Rotation | -4.0° to -7.0° (C=1% in methanol) |

| Appearance | White to brown solid |

| Storage Condition | 2-8°C, protect from light |

| Purity (typical) | >95% (HPLC) |

| Key Synonyms | Zolmitriptan Related Compound G; Zolmitriptan Impurity E; (4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one |

Pharmaceutical Development and Drug Intermediate Synthesis

Critical Role in Zolmitriptan Production Pathways

(S)-4-(4-aminobenzyl)oxazolidin-2-one serves as an essential intermediate in the synthesis of zolmitriptan, a selective serotonin receptor agonist belonging to the triptan family of compounds used for acute migraine treatment [6] [8]. The compound is officially recognized as Zolmitriptan Related Compound G by the United States Pharmacopeia and Zolmitriptan Impurity E by the European Pharmacopoeia, highlighting its regulatory significance in pharmaceutical quality control [9] [10].

The zolmitriptan synthesis pathway involves a carefully orchestrated sequence of reactions beginning with the diazotization of (S)-4-(4-aminobenzyl)oxazolidin-2-one using sodium nitrite in the presence of hydrochloric acid at low temperatures (-15 to 10°C) [6] [11]. This diazotization reaction forms a diazonium salt intermediate, which undergoes subsequent reduction using stannous chloride to yield (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one, a key precursor for the final zolmitriptan product [6] [8].

The process requires precise pH control and temperature management to ensure optimal yield and purity. Recent improvements in the synthetic methodology have focused on developing more efficient isolation procedures that minimize impurity formation during the conversion sequence [11]. The reaction typically proceeds through the following key transformations:

- Diazotization Step: (S)-4-(4-aminobenzyl)oxazolidin-2-one is treated with sodium nitrite and hydrochloric acid at low temperature to form the corresponding diazonium salt [6]

- Reduction Step: The diazonium intermediate undergoes reduction with stannous chloride in hydrochloric acid solution to generate the hydrazine derivative [8]

- Cyclization Step: The hydrazine derivative is subsequently converted to zolmitriptan through reaction with N,N-dimethylamino butyraldehyde diethyl acetal [11]

The overall yield of zolmitriptan from (S)-4-(4-aminobenzyl)oxazolidin-2-one typically ranges from 45-62%, with recent process improvements achieving yields exceeding 90% for individual steps [12]. The reaction conditions have been optimized to minimize the formation of associated impurities and enable efficient purification of the final product [11].

Quality control measures during zolmitriptan production require careful monitoring of the (S)-4-(4-aminobenzyl)oxazolidin-2-one starting material, as trace impurities can significantly impact the final drug product's quality and efficacy [13]. Analytical methods including high-performance liquid chromatography and mass spectrometry are employed to ensure the compound meets stringent pharmaceutical specifications [14].

Design of Antibiotic Derivatives Targeting Gram-Positive Pathogens

The oxazolidinone scaffold represented by (S)-4-(4-aminobenzyl)oxazolidin-2-one has emerged as a privileged structure in the development of antibacterial agents specifically targeting Gram-positive pathogens [15] [16]. The compound serves as a key starting material for the synthesis of novel oxazolidinone antibiotics that address the growing concern of antimicrobial resistance, particularly against methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin-resistant Streptococcus pneumoniae [17] [18].

The antibacterial activity of oxazolidinone derivatives stems from their unique mechanism of action, which involves inhibition of bacterial protein synthesis through binding to the 23S ribosomal RNA of the 50S ribosomal subunit [18] [19]. This binding prevents the formation of the 70S initiation complex, effectively blocking bacterial protein synthesis at the initiation step rather than during elongation or termination phases [19]. The specificity of this mechanism provides oxazolidinones with activity against bacteria that have developed resistance to other classes of protein synthesis inhibitors [17].

Structural modifications of (S)-4-(4-aminobenzyl)oxazolidin-2-one have focused on enhancing antibacterial potency while maintaining favorable pharmacokinetic properties. Research has demonstrated that derivatives incorporating hydrogen bond donor and acceptor functionalities in fused heterocyclic ring systems exhibit superior antibacterial activity compared to parent compounds [20]. Specifically, compounds containing benzoxazinone substructures have shown 3-4 times greater activity than linezolid against various Gram-positive strains [20].

Recent investigations have identified several promising structural modifications:

- Fused Heteroaryl Systems: Incorporation of benzoxazinone, quinoxaline, and pyrazole rings as C-ring modifications has yielded compounds with enhanced antibacterial activity [20] [21]

- Triazole Derivatives: 1,2,4-triazolo[4,3-α]pyrimidine oxazolidinone derivatives have demonstrated potent inhibitory activity with minimum inhibitory concentration values below 0.5 μg/mL against multiple Gram-positive bacteria [15]

- Biaryl Modifications: Compounds containing thiophene and fluorophenyl substitutions have shown remarkable activity with minimum inhibitory concentration values below 0.125 μg/mL [15]

The development of these derivatives has been guided by structure-activity relationship studies that emphasize the importance of maintaining the (S)-configuration at the 4-position of the oxazolidinone ring, as this stereochemistry is essential for ribosomal binding and antibacterial activity [4]. Additionally, the presence of the 4-aminobenzyl substituent provides a versatile site for further derivatization while maintaining the core pharmacophore necessary for biological activity [22].

Metabolic stability studies have shown that selected oxazolidinone derivatives based on the (S)-4-(4-aminobenzyl)oxazolidin-2-one scaffold demonstrate favorable profiles in liver microsome assays and minimal cytochrome P450 inhibition at therapeutically relevant concentrations [20]. These characteristics suggest potential for clinical development as next-generation antibacterial agents with improved safety profiles compared to existing oxazolidinone drugs.

Structural Modifications for Anticancer Agent Discovery

The exploration of (S)-4-(4-aminobenzyl)oxazolidin-2-one as a scaffold for anticancer agent development has revealed significant therapeutic potential through various structural modifications that enhance cytotoxic activity while maintaining selectivity for cancer cells [23] [24]. The compound's oxazolidinone core provides a versatile platform for the incorporation of pharmacophores that can modulate multiple cellular pathways involved in cancer progression, including cell cycle regulation, apoptosis induction, and mitochondrial dysfunction [23].

Research investigations have demonstrated that specific derivatives of the oxazolidinone scaffold exhibit potent antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7), cervical adenocarcinoma (HeLa), prostate cancer (DU145), and lung cancer (A549) cell lines [23] [25] [26]. The most promising derivatives have shown half-maximal inhibitory concentration values ranging from 6.52 to 31.10 μM, indicating substantial cytotoxic potential [23] [25].

The anticancer activity of these oxazolidinone derivatives appears to involve multiple mechanisms of action:

Cell Cycle Arrest: Derivatives induce G0/G1 phase arrest through downregulation of cyclin D1 and reduction in phosphorylated retinoblastoma protein levels [23]. This mechanism effectively prevents cancer cell proliferation by blocking the transition from G1 to S phase of the cell cycle [23].

Apoptosis Induction: The compounds trigger apoptotic cell death through the mitochondrial intrinsic pathway, as evidenced by procaspase-9 activation, cytochrome c release, and increased reactive oxygen species production [23] [26]. This mechanism is particularly important for overcoming cancer cell resistance to traditional chemotherapy agents [23].

Mitochondrial Dysfunction: Treatment with oxazolidinone derivatives results in reduced mitochondrial membrane potential and disrupted mitochondrial function, leading to cellular energy depletion and enhanced susceptibility to apoptosis [23].

Cellular Senescence: Long-term exposure to certain derivatives induces cellular senescence in cancer cells, as confirmed by senescence-associated β-galactosidase staining [26]. This mechanism provides an alternative pathway for growth inhibition in cancer cells that may be resistant to apoptosis [26].

Structural modifications that have proven particularly effective include:

Carbamoylmethylene Substitutions: 5-(carbamoylmethylene)-oxazolidin-2-ones have shown remarkable anticancer activity, with compound OI ((E)-2-(3-benzyl-4,4-dimethyl-2-oxooxazolidin-5-ylidene)-N,N-diethylacetamide) demonstrating half-maximal inhibitory concentration values of 17.66 μM for MCF-7 cells and 31.10 μM for HeLa cells [23].

Triazolyl Modifications: Glycinyl and alaninyl triazolyl-oxazolidinone derivatives have exhibited potent anti-proliferative effects against neuroblastoma cells, with 5-nitrofuroyl glycinyl-oxazolidinone containing 4-methyltriazolyl groups showing exceptional activity (half-maximal inhibitory concentration = 6.52 μM) [25].

Cytoxazone-Linezolid Hybrids: Compounds incorporating p-methoxyphenyl groups at the C-4 position have demonstrated significant anticancer potential against lung and prostate cancer cells, with certain derivatives showing half-maximal inhibitory concentration values in the 10-70 μM range [26].

The selectivity of these compounds for cancer cells over normal cells has been demonstrated through testing against non-tumorigenic cell lines such as MCF-10A breast epithelial cells, where minimal cytotoxicity is observed at concentrations that are highly effective against cancer cells [23]. This selectivity profile suggests a favorable therapeutic index for potential clinical development.

Structure-activity relationship studies have identified key structural features that enhance anticancer activity while maintaining selectivity. The presence of electron-withdrawing groups and the incorporation of hydrogen bond donor and acceptor functionalities appear to be critical for optimal activity [23] [25]. Additionally, the stereochemistry at the 4-position of the oxazolidinone ring influences both potency and selectivity, with the (S)-configuration generally providing superior activity profiles [23].

Recent studies have also explored the potential of oxazolidinone derivatives as partial agonists of peroxisome proliferator-activated receptor-gamma, which plays important roles in cancer cell differentiation and apoptosis [24]. This mechanism provides an additional pathway for anticancer activity and suggests potential applications in hormone-dependent cancers.

| Application Area | Role/Function | Specific Examples |

|---|---|---|

| Zolmitriptan Synthesis | Critical intermediate in zolmitriptan production pathway | Conversion to hydrazine derivative for migraine drug synthesis |

| Antibiotic Development | Starting material for oxazolidinone antibiotics targeting Gram-positive bacteria | Derivatization for enhanced antibacterial activity |

| Anticancer Research | Scaffold for structural modifications in anticancer agent discovery | Modification for cytotoxic and apoptotic activity |

| Pharmaceutical Standards | USP/EP reference standard for quality control | Zolmitriptan Related Compound G reference standard |

| Research Chemical | Research tool for medicinal chemistry studies | Chiral auxiliary and synthetic intermediate |

Synthesis and Manufacturing Considerations

The synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one employs several established methodologies, with the most common approach utilizing L-4-nitrophenyl alanine as the starting material [6]. The synthetic route typically involves esterification with methanol and thionyl chloride to form the corresponding methyl ester, followed by reduction with sodium borohydride to yield the amino alcohol intermediate [6]. Subsequent cyclization with phosgene in the presence of potassium hydroxide, followed by catalytic hydrogenation using palladium on carbon, provides the desired oxazolidinone product [6].

Alternative synthetic approaches include asymmetric synthesis via glycidyl esters, which offers high enantioselectivity and excellent yields [27]. This methodology involves the reaction of N-lithioarylcarbamates with (R)-glycidyl butyrate, resulting in excellent yields and high enantiomeric purity of the intermediate (R)-5-(hydroxymethyl)-2-oxazolidinones [4]. The process has been optimized for industrial-scale production with yields typically ranging from 70-90% depending on the specific conditions employed [27].

| Synthesis Route | Key Steps | Yield Range | Advantages |

|---|---|---|---|

| From L-4-nitrophenyl alanine | Esterification → Reduction → Cyclization → Hydrogenation | 70-85% | Well-established industrial route |

| Asymmetric synthesis via glycidyl esters | Reaction with N-lithioarylcarbamates and (R)-glycidyl butyrate | 80-90% | High enantioselectivity |

| Chiral resolution method | Glycidol reaction followed by optical resolution | 60-75% | Scalable process |

| Direct cyclization approach | Isocyanate-epoxide cyclization | 65-80% | Efficient cyclization |

| One-pot synthesis methods | Integrated multi-step processes | 70-85% | Reduced processing steps |

The manufacturing process requires careful control of reaction conditions, particularly temperature and pH, to ensure optimal yield and enantiomeric purity. Quality control measures include monitoring of optical rotation, melting point, and purity by high-performance liquid chromatography to ensure compliance with pharmaceutical specifications [1] [3].

Regulatory and Quality Control Aspects

(S)-4-(4-aminobenzyl)oxazolidin-2-one is subject to stringent regulatory oversight as a pharmaceutical intermediate and reference standard. The compound is officially recognized by major pharmacopoeias including the United States Pharmacopeia (USP) as Zolmitriptan Related Compound G and the European Pharmacopoeia (EP) as Zolmitriptan Impurity E [9] [10]. These designations establish specific quality requirements for pharmaceutical applications, including minimum purity specifications, acceptable impurity limits, and standardized analytical methods [28].

The regulatory framework governing the compound's use requires comprehensive documentation of its synthesis, characterization, and quality control procedures. Manufacturers must maintain detailed records of batch production, including raw material specifications, process parameters, and analytical testing results [13]. The compound's role as a reference standard necessitates traceability to certified reference materials and compliance with good manufacturing practices [28].

XLogP3

Appearance

UNII

GHS Hazard Statements

H302 (90.91%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (93.18%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (93.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant